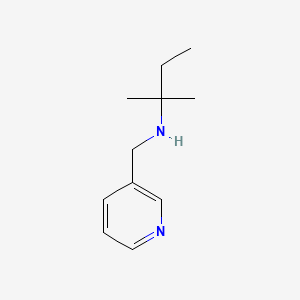

![molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5](/img/structure/B2756460.png)

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, which makes it a promising candidate for the treatment of stress-related disorders .

Mécanisme D'action

Target of Action

The primary targets of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole are serotonin 5-HT2 and purine P2Y1 receptors . These receptors play crucial roles in various physiological processes. The serotonin 5-HT2 receptor is involved in the regulation of mood, anxiety, feeding, and reproductive behavior, while the purine P2Y1 receptor is implicated in platelet aggregation and vasodilation .

Mode of Action

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole interacts with its targets by exhibiting antagonist activity . This means it binds to these receptors and blocks their activation by endogenous ligands, thereby inhibiting the physiological responses they would normally trigger .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT2 and purine P2Y1 receptors affects several biochemical pathways. For instance, by blocking the serotonin 5-HT2 receptor, it can influence the serotonergic signaling pathway, potentially leading to changes in mood and behavior . Similarly, its antagonistic action on the purine P2Y1 receptor can affect the purinergic signaling pathway, which could result in altered platelet aggregation and vasodilation .

Result of Action

The molecular and cellular effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole’s action are primarily related to its antagonistic activity on serotonin 5-HT2 and purine P2Y1 receptors. By blocking these receptors, it can inhibit platelet aggregation, exhibit antiarrhythmic activity, and even show hypoglycemic effects . Some derivatives of this compound have also demonstrated antioxidant properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole. For instance, the pH of the environment can affect the compound’s structure and, consequently, its interaction with its targets . Moreover, factors like temperature and solvent used can influence the compound’s synthesis and subsequent reactions .

Analyse Biochimique

Biochemical Properties

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been found to interact with various enzymes and proteins . For instance, it has been suggested that this compound exhibits antagonist activity with respect to serotonin 5-HT2 and purine P2Y1 receptors . The nature of these interactions is likely due to the structural similarity of this compound to amino acids .

Cellular Effects

In terms of cellular effects, 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been shown to possess antiaggregant properties and antiarrhythmic activity . It also exhibits antioxidant and hypoglycemic effects . These effects suggest that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, docking analysis revealed that residue Glu196 and Lys334 were involved in hydrogen bonding and Trp9 in Π- Π stacking .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole in animal models, it is known that benzimidazole derivatives exhibit various types of activity, and their effectiveness often exceeds that of known drugs .

Metabolic Pathways

Given its structural similarity to amino acids, it is plausible that it could interact with enzymes or cofactors involved in amino acid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential as a CRF-1 receptor antagonist makes it valuable in studying stress-related disorders.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:

Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.

Pyrimido[1,2-a]benzimidazole: A related compound with similar pharmacological properties but different structural features.

2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: An oxidized derivative with distinct chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific interactions with the CRF-1 receptor and its potential therapeutic applications.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWZPLQTNYSOCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3N2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?

A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:

- Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]

- Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]

- Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]

- Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []

- Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2756378.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2756385.png)

![(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2756386.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![4-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756391.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)